molecular formula C16H14ClNO3 B8622196 5-(4-Chlorophenyl)-6-(cyclopropylmethoxy)nicotinic acid

5-(4-Chlorophenyl)-6-(cyclopropylmethoxy)nicotinic acid

Cat. No.: B8622196
M. Wt: 303.74 g/mol
InChI Key: ZKONHSIXYGSHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-6-(cyclopropylmethoxy)nicotinic acid is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-5-3-11(4-6-13)14-7-12(16(19)20)8-18-15(14)21-9-10-1-2-10/h3-8,10H,1-2,9H2,(H,19,20)

InChI Key

ZKONHSIXYGSHNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-5-(4-chloro-phenyl)-nicotinic acid (22.3 g, 0.083 mol) was dissolved in dimethylsulfoxide (130 mL). To this solution was added (hydroxymethyl)cyclopropane (10.1 g, 0.125 mol) and potassium hydroxide powder (18.7 g, 0.333 mol). This mixture was reacted (in ten portions) for 20 min in a microwave at 100° C. The reaction mixture was poured into ice-water (500 mL) and citric acid (10%, 3000 mL) was added with stirring. Stirring was continued for 30 min during which time the product precipitated. The product was filtered off washed with water and dissolved in ethylacetate (1500 mL). The solution was concentrated in vacuo and the title compound crystallized from the concentrated solution as a white solid (21.5 g); MS (ISP) 302.2 (M−H)
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
3000 mL
Type
reactant
Reaction Step Three

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